

Application Notes and Protocols for Maleimide-NODA-GA in In Vivo Imaging

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Compound of Interest

Compound Name: Maleimide-NODA-GA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Maleimide-NODA-GA** as a bifunctional chelator for the development of radiolabeled biomolecules for in vivo positron emission tomography (PET) imaging. The combination of a thiol-reactive maleimide group and a NODA-GA chelator allows for straightforward conjugation to targeting molecules and subsequent efficient radiolabeling with Gallium-68 (^{68}Ga).

Introduction

Maleimide-NODA-GA is a heterobifunctional chelator designed for the development of targeted radiopharmaceuticals. It incorporates two key functionalities:

- **A Maleimide Group:** This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and antibodies. This allows for the site-specific conjugation of the chelator to the targeting biomolecule.
- **A NODA-GA Chelator:** NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is a highly efficient chelator for trivalent metal ions, particularly Gallium-68 (^{68}Ga). The resulting ^{68}Ga -NODA-GA complex exhibits high stability in vivo, which is crucial for obtaining high-quality PET images with low background signals.

The use of **Maleimide-NODA-GA** facilitates a two-step process for preparing radiolabeled biomolecules: bioconjugation followed by radiolabeling. This approach is modular and allows for the labeling of a wide variety of targeting ligands for PET imaging in oncology, neurology, and cardiology research.

Key Applications

- **Preclinical Cancer Imaging:** Development of ^{68}Ga -labeled antibodies, antibody fragments, and peptides for imaging tumor-associated antigens.
- **Drug Development:** Evaluation of the pharmacokinetic and pharmacodynamic properties of novel targeted therapies.
- **Biomarker Research:** In vivo quantification and localization of specific molecular targets.

Quantitative Data Summary

The following tables summarize key quantitative data for biomolecules conjugated with NODA-GA and radiolabeled with ^{68}Ga for in vivo imaging applications.

Table 1: Radiolabeling Efficiency and Specific Activity

Biomolecule Conjugate	Radiolabeling Yield (%)	Specific Activity (GBq/ μmol)	Reference
^{68}Ga -NODA-GA-derivatized proteins	$\geq 95\%$	Not Specified	[1]
^{68}Ga -THP-mal-J591c-scFv	$> 95\%$	Not Specified	[2]
^{68}Ga -DOTA-TBIA101	95-100%	Not Specified	[3]
^{68}Ga -DOTATATE	$\geq 95\%$	Not Specified	[4]
^{68}Ga -DOTA-[Thi ⁸ , Met(O ₂) ¹¹]SP	$> 95\%$	18 ± 4	[5]

Table 2: In Vivo Tumor Uptake and Biodistribution

Radiotracer	Animal Model	Tumor Model	Tumor Uptake (%ID/g)	Time Point (p.i.)	Key Organ Uptake (%ID/g)	Reference
[⁶⁸ Ga]Ga-(NOTA)n-anti-MMR	C57Bl/6 mice	3-LLR	2.4 ± 0.1	Not Specified	Kidneys: 119.0 ± 27.2	[6]
⁶⁸ Ga-THP-mal-J591c-scFv	SCID mice	DU145-PSMA xenografts	5.4 ± 0.5	90 min	Kidneys (high, typical for scFv)	[2]

%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.

Experimental Protocols

Protocol 1: Bioconjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol describes the conjugation of **Maleimide-NODA-GA** to a protein (e.g., antibody, antibody fragment) or peptide containing a free cysteine residue.

Materials:

- Thiol-containing biomolecule (e.g., reduced antibody, cysteine-containing peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)
- Maleimide-NODA-GA**
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: Phosphate buffer (20 mM), pH 7.2, containing 150 mM NaCl and 1 mM EDTA
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

- Spectrophotometer

Procedure:

- **Biomolecule Preparation:** If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat the biomolecule with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Purify the reduced biomolecule using a desalting column to remove the reducing agent.
- **Maleimide-NODA-GA Solution Preparation:** Dissolve **Maleimide-NODA-GA** in a minimal amount of DMF or DMSO.
- **Conjugation Reaction:**
 - Add a 5- to 20-fold molar excess of the dissolved **Maleimide-NODA-GA** to the biomolecule solution. The optimal ratio should be determined empirically for each biomolecule.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- **Purification of the Conjugate:**
 - Remove the unreacted **Maleimide-NODA-GA** and any small molecule byproducts by size-exclusion chromatography (SEC).
 - Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
 - Load the reaction mixture onto the column and collect the fractions containing the purified conjugate.
- **Characterization:**
 - Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
 - The degree of conjugation (number of chelators per biomolecule) can be determined using mass spectrometry (e.g., MALDI-TOF MS).^[7]

Protocol 2: Radiolabeling of NODA-GA-Biomolecule Conjugate with Gallium-68

This protocol describes the efficient radiolabeling of the NODA-GA-conjugated biomolecule with ^{68}Ga .[\[1\]](#)[\[2\]](#)

Materials:

- NODA-GA-biomolecule conjugate
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for generator elution
- Sodium acetate solution (1.25 M or similar) for pH adjustment
- HEPES buffer (0.025 M, pH 4.0)
- Reaction vial (e.g., Eppendorf tube)
- Heating block (optional, for some protocols)
- Instant thin-layer chromatography (ITLC) system for quality control
- Radio-detector

Procedure:

- ^{68}Ga Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions to obtain $^{68}\text{GaCl}_3$.
- pH Adjustment: Adjust the pH of the ^{68}Ga eluate to 3.5-4.0 by adding a calculated volume of sodium acetate solution.[\[1\]](#)
- Radiolabeling Reaction:
 - Add the NODA-GA-biomolecule conjugate (typically 5-50 μg) to the pH-adjusted ^{68}Ga solution in a reaction vial.

- Incubate the reaction mixture for 5-15 minutes at room temperature.[1][2] Some protocols for other chelators may require heating to 95°C.[3][4][5]
- Quality Control:
 - Determine the radiochemical purity (RCP) of the ^{68}Ga -labeled biomolecule using ITLC. A high RCP (typically >95%) is desired.
 - The mobile phase for ITLC will depend on the specific conjugate.
- Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ^{68}Ga . [3]

Protocol 3: In Vivo PET/CT Imaging in an Animal Model

This protocol provides a general workflow for performing PET/CT imaging in a tumor-bearing mouse model.

Materials:

- ^{68}Ga -labeled biomolecule
- Tumor-bearing animal model (e.g., mouse with xenograft tumors)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Syringe for injection
- Saline solution

Procedure:

- Animal Preparation:
 - Fast the animal for 4-6 hours before the scan to reduce background signal, especially for tracers targeting metabolic pathways.

- Anesthetize the animal using isoflurane or another suitable anesthetic.
- Radiotracer Administration:
 - Administer a defined activity of the ^{68}Ga -labeled biomolecule (typically 3.7-7.4 MBq or 100-200 μCi) via intravenous (tail vein) injection.
- Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period (e.g., 60-90 minutes). The optimal uptake time should be determined based on the pharmacokinetics of the specific radiotracer.
- PET/CT Imaging:
 - Position the anesthetized animal in the PET/CT scanner.
 - Perform a CT scan for anatomical reference and attenuation correction.
 - Acquire PET data for a specified duration (e.g., 10-20 minutes).
- Image Reconstruction and Analysis:
 - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the images corresponding to the tumor and major organs to quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 4: Ex Vivo Biodistribution Study

This protocol describes the quantitative determination of radiotracer distribution in various tissues after the imaging study.

Materials:

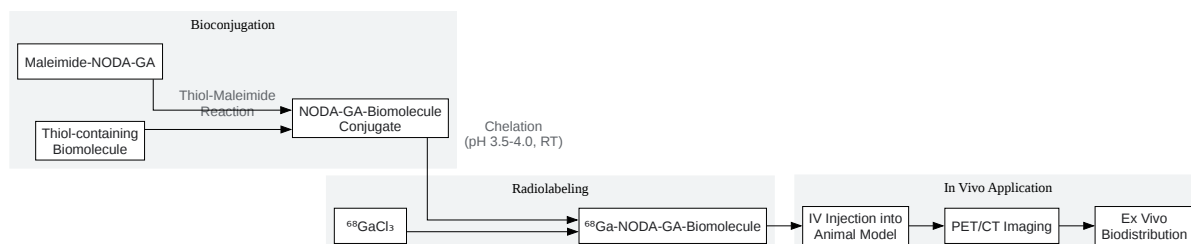
- Gamma counter
- Scales for weighing tissues

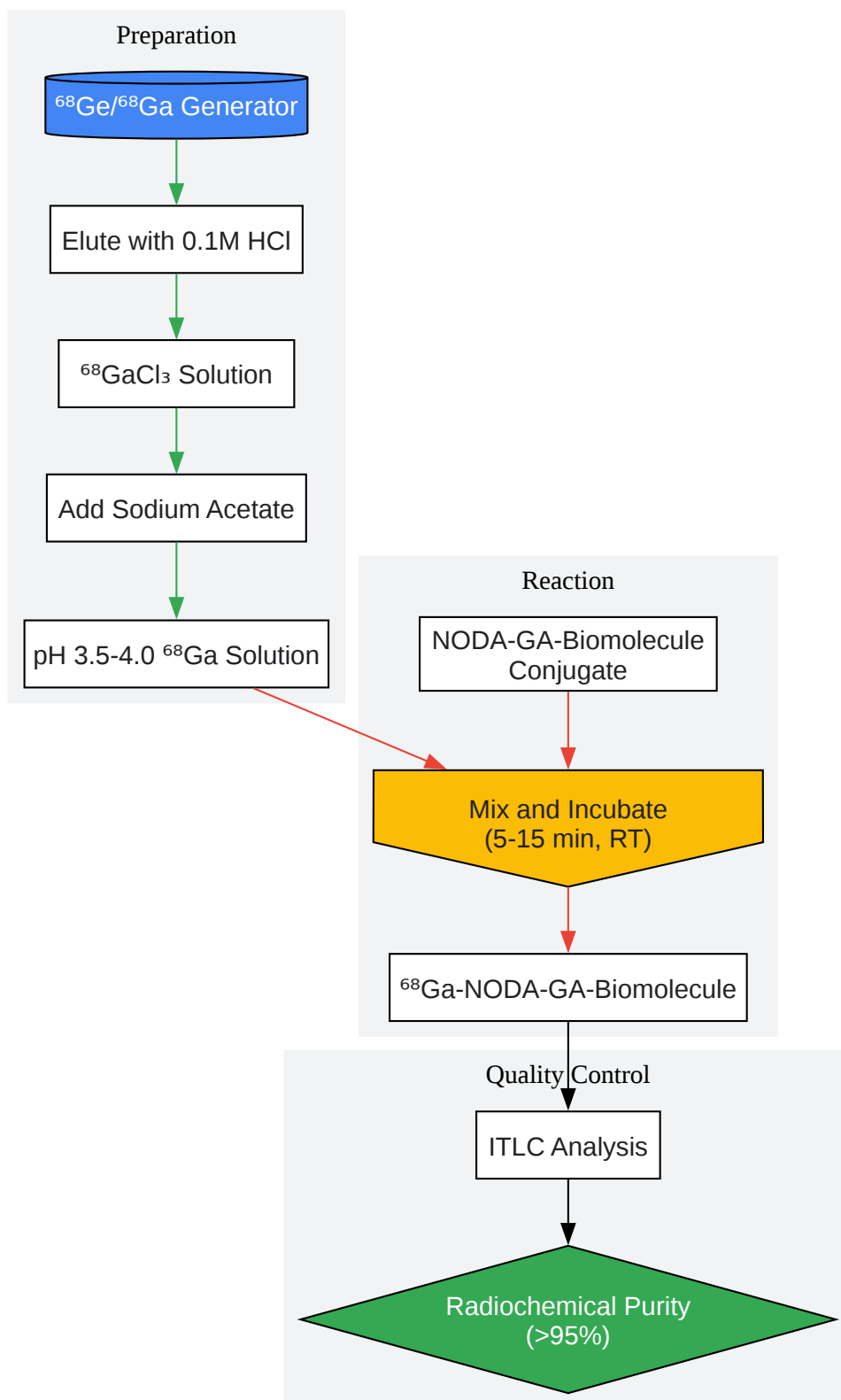
- Dissection tools
- Vials for tissue collection

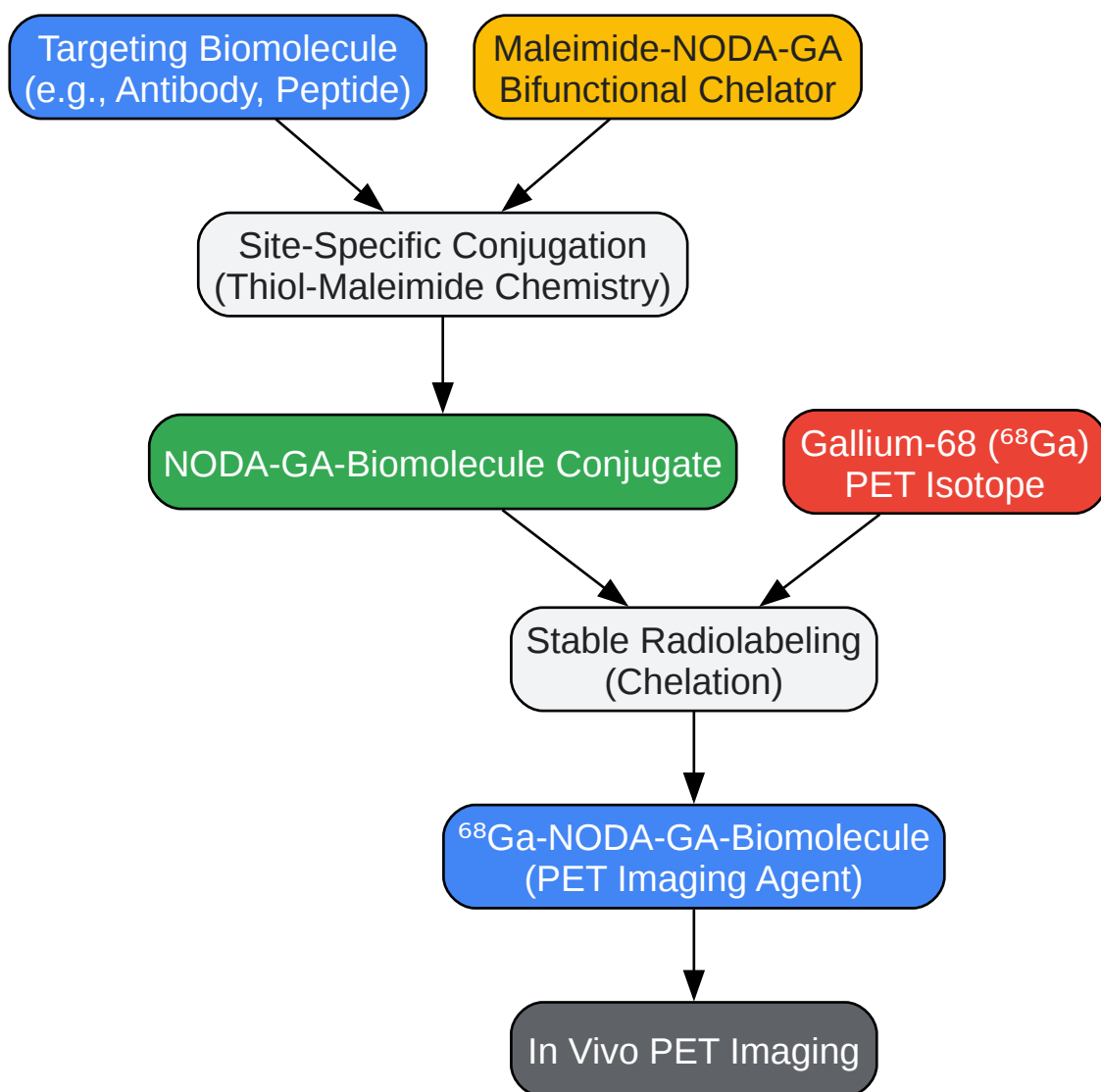
Procedure:

- Euthanasia: Immediately after the final imaging time point, euthanize the animal using an approved method.
- Tissue Dissection:
 - Carefully dissect the tumor(s) and major organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Tissue Weighing and Counting:
 - Weigh each collected tissue sample.
 - Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
- Data Analysis:
 - Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations







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